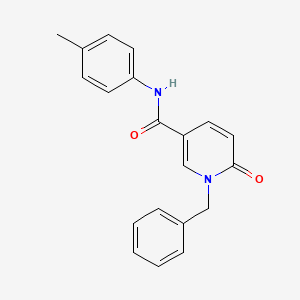
1-benzyl-N-(4-methylphenyl)-6-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(4-methylphenyl)-6-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N2O2 and its molecular weight is 318.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-benzyl-N-(4-methylphenyl)-6-oxopyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine core with a benzyl and a 4-methylphenyl substituent. Its molecular formula is C18H18N2O2, with a molecular weight of approximately 290.35 g/mol. The presence of the oxo group at the 6-position of the pyridine ring contributes to its reactivity and biological activity.
This compound exhibits its biological effects through specific interactions with molecular targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may interact with receptors such as G-protein coupled receptors (GPCRs), influencing signal transduction pathways.
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including colorectal and breast cancer cells. The compound's IC50 values in these studies were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| SW480 (Colorectal) | 2.0 |
| HCT116 (Colorectal) | 0.12 |
| MCF-7 (Breast) | 5.5 |
These results suggest that the compound may serve as a promising lead for developing new cancer therapies .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it exhibits activity against several bacterial strains, suggesting potential applications in treating infections.
Study on Anticancer Effects
In a notable study published in Frontiers in Chemistry, researchers explored the anticancer effects of this compound on HCT116 xenograft models. The treatment resulted in significant tumor growth inhibition compared to control groups, alongside reduced expression of proliferation markers such as Ki67 .
Anti-inflammatory Research
Another area of investigation focuses on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it effectively reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2, indicating its potential therapeutic role in chronic inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| 1-benzyl-N-(2-cyanophenyl)-6-oxopyridine-3-carboxamide | Contains a cyanophenyl group; different biological activity potential. |
| 1-benzyl-N-(4-chlorophenyl)-6-oxopyridine-3-carboxamide | Substituted with a chlorophenyl group; distinct pharmacological profile. |
| 1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide | Exhibits unique reactivity and stability characteristics. |
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound, including:
- In vivo Studies : Expanding animal model studies to assess long-term effects and safety profiles.
- Mechanistic Studies : Investigating detailed pathways involved in its anticancer and anti-inflammatory actions.
特性
IUPAC Name |
1-benzyl-N-(4-methylphenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-7-10-18(11-8-15)21-20(24)17-9-12-19(23)22(14-17)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRCMCMQHPOROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














